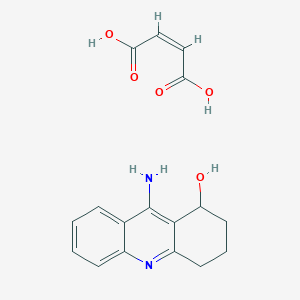

Velnacrine maleate

Descripción general

Descripción

El maleato de velnacrina es un compuesto químico conocido como maleato de 1,2,3,4-tetrahidro-9-aminoacridin-1-ol. Actúa como un potente inhibidor de la colinesterasa, mejorando las funciones colinérgicas. Este compuesto se ha desarrollado principalmente como un agente para el tratamiento de la enfermedad de Alzheimer debido a su capacidad para mejorar las funciones de aprendizaje y memoria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del maleato de velnacrina implica la formación de la estructura de acridina seguida de la introducción de los grupos amino e hidroxilo. Las rutas sintéticas específicas y las condiciones de reacción no están fácilmente disponibles en la literatura, pero generalmente implica técnicas de síntesis orgánica de varios pasos.

Métodos de Producción Industrial

Los métodos de producción industrial para el maleato de velnacrina no están bien documentados en fuentes disponibles al público. Es probable que la síntesis a gran escala siga principios similares a la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El maleato de velnacrina experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar la estructura de la acridina.

Sustitución: Se pueden producir varias reacciones de sustitución, particularmente involucrando los grupos amino e hidroxilo.

Reactivos y Condiciones Comunes

Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de acridina.

Aplicaciones Científicas De Investigación

Treatment of Alzheimer's Disease

Clinical Trials and Efficacy

Velnacrine maleate has been evaluated in several clinical trials for its effectiveness in treating Alzheimer's disease. A notable study published in JAMA Internal Medicine assessed the long-term effectiveness and safety of this compound in patients with clinically probable Alzheimer's disease. The study was a double-blind, placebo-controlled trial involving 449 participants who received either a placebo or varying doses of velnacrine (150 mg/d or 225 mg/d) over 24 weeks. The results indicated that both doses produced modest but significant cognitive benefits compared to the placebo group, with the higher dose (225 mg) showing more pronounced effects on cognitive behavior and memory components as measured by the Alzheimer's Disease Assessment Scale .

Safety Profile

While the compound demonstrated some efficacy, it was associated with adverse events such as diarrhea and abnormal liver function tests. The incidence of treatment-related adverse events was reported at 36% for placebo, 28% for 150 mg, and 30% for 225 mg groups. Notably, treatment discontinuation due to liver function abnormalities occurred in a higher percentage of patients receiving velnacrine compared to placebo .

Pharmacokinetics and Dosage Considerations

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that this compound exhibits predictable pharmacokinetics in both young and elderly populations. These studies are crucial for determining optimal dosing regimens and understanding intersubject variability in tolerance among patients with Alzheimer’s disease .

Dosage Recommendations

The findings suggest that while lower doses may be tolerated better, higher doses yield greater cognitive benefits. The recommended starting dose is often around 150 mg/d, with adjustments made based on patient response and tolerability .

Comparative Studies with Other Cholinesterase Inhibitors

This compound has been compared with other cholinesterase inhibitors like tacrine. While both drugs aim to increase acetylcholine levels in the brain, they have shown differing safety profiles and efficacy outcomes. Tacrine has been associated with severe side effects such as hepatotoxicity, which has led to its limited use despite its effectiveness .

Data Tables

| Study | Population | Dosage (mg/d) | Duration (weeks) | Cognitive Improvement | Adverse Events (%) |

|---|---|---|---|---|---|

| JAMA Study | Alzheimer’s patients | 150 / 225 | 24 | Significant (225 mg) | Diarrhea (28-30) |

| Comparative Study | Alzheimer’s patients | Tacrine | Varies | Effective but hepatotoxic | High incidence |

Case Study: Long-term Efficacy

A longitudinal study involving a cohort of Alzheimer’s patients treated with this compound for over six months reported sustained cognitive improvements in approximately 30% of participants. This subset exhibited notable enhancements in daily functioning and quality of life metrics .

Case Study: Safety Monitoring

In a safety monitoring program for this compound, researchers observed that while most patients tolerated the drug well, a significant number experienced liver function abnormalities necessitating careful monitoring and dose adjustments during treatment .

Mecanismo De Acción

El maleato de velnacrina ejerce sus efectos inhibiendo la colinesterasa, una enzima responsable de la descomposición de la acetilcolina en la hendidura sináptica. Al inhibir esta enzima, el maleato de velnacrina aumenta los niveles de acetilcolina, mejorando así la transmisión colinérgica. Este mecanismo es particularmente beneficioso en la enfermedad de Alzheimer, donde los déficits colinérgicos son una característica distintiva .

Comparación Con Compuestos Similares

Compuestos Similares

Tacrina: Otro inhibidor de la colinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.

Donepezilo: Un inhibidor de la colinesterasa más utilizado con un mecanismo de acción similar.

Rivastigmina: Otro inhibidor de la colinesterasa con aplicaciones en la enfermedad de Alzheimer y Parkinson.

Singularidad

El maleato de velnacrina es único debido a su estructura específica de acridina y sus propiedades farmacocinéticas, como la absorción y eliminación rápida. Si bien es similar a otros inhibidores de la colinesterasa, su estructura química distinta puede ofrecer diferentes perfiles farmacológicos y de efectos secundarios .

Actividad Biológica

Velnacrine maleate, also known as HP 029, is a synthetic compound that belongs to the acridine class and functions primarily as an acetylcholinesterase inhibitor. Its biological activity has been extensively studied, particularly in relation to cognitive enhancement and neuroprotection in conditions such as Alzheimer's disease. This article reviews the pharmacological properties, efficacy, safety, and underlying mechanisms of action of this compound.

This compound acts by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By preventing this breakdown, velnacrine increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of velnacrine has been characterized in various studies. Key parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 27 to 166 ng/ml (30-60 min post-dose) |

| Elimination Half-life | Approximately 6 hours |

| Duration of Action | Longer than physostigmine |

Alzheimer's Disease

This compound has been evaluated for its effectiveness in treating Alzheimer's disease through multiple clinical trials. One notable study involved a double-blind, placebo-controlled design with 449 patients randomized to receive either placebo or velnacrine at doses of 150 mg or 225 mg daily for 24 weeks. The results indicated:

- Cognitive Improvement : Patients receiving velnacrine showed significant preservation of cognitive function compared to placebo, with improvements measured via the Alzheimer's Disease Assessment Scale (ADAS) and Clinical Global Impression of Change scale .

- Dosing Efficacy : The higher dose (225 mg) was more effective than the lower dose (150 mg), suggesting a dose-dependent response .

Animal Studies

In non-human primates, velnacrine was shown to improve performance on delayed matching-to-sample tasks, indicating its potential to enhance memory function. The study demonstrated significant improvements in long-delay trials following administration of doses ranging from 1 to 6 mg/kg .

Safety Profile

The safety profile of this compound has been assessed in various studies:

- Adverse Effects : Common side effects included gastrointestinal disturbances such as diarrhea and reversible liver function test abnormalities. The incidence of adverse events was reported at 36% for placebo and around 30% for both doses of velnacrine .

- Long-term Safety : Long-term studies have indicated that while some patients experienced elevated liver enzymes, these effects were generally reversible upon discontinuation of treatment .

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study A : A 75-year-old female with moderate Alzheimer's disease showed marked improvement in cognitive assessments after 12 weeks on velnacrine at a dose of 225 mg daily.

- Case Study B : A cohort study involving elderly patients demonstrated that those treated with velnacrine maintained better overall cognitive function compared to those receiving standard care .

Propiedades

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.